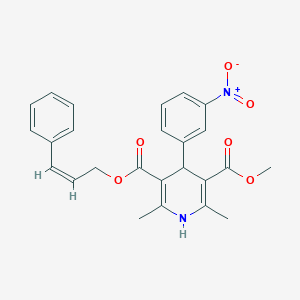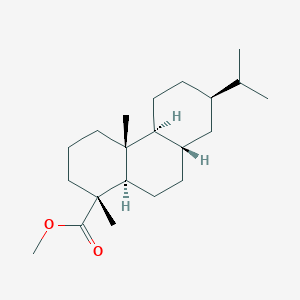
Methyl tetrahydroabietate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of abietic acid, which is a natural product found in coniferous trees. Methyl tetrahydroabietate has been synthesized using different methods and has been evaluated for its biochemical and physiological effects.
作用機序
The mechanism of action of methyl tetrahydroabietate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
生化学的および生理学的効果
Methyl tetrahydroabietate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. It has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using methyl tetrahydroabietate in lab experiments is its potential use in cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. It is also relatively easy to synthesize and is stable under normal lab conditions. However, one of the limitations of using methyl tetrahydroabietate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of methyl tetrahydroabietate. One area of research is in the development of new cancer treatments. Methyl tetrahydroabietate has been shown to have anti-tumor properties and could potentially be used in the development of new cancer drugs. Another area of research is in the study of its anti-inflammatory and antioxidant properties. Methyl tetrahydroabietate could potentially be used in the treatment of inflammatory diseases and as an antioxidant. Finally, more research is needed to fully understand the mechanism of action of methyl tetrahydroabietate and its potential uses in scientific research.
Conclusion:
Methyl tetrahydroabietate is a chemical compound that has been studied extensively for its potential use in scientific research. It has been synthesized using different methods and has been evaluated for its biochemical and physiological effects. Studies have shown that it has anti-tumor properties, can reduce inflammation, and act as an antioxidant. While there are limitations to its use in lab experiments, there are several future directions for the study of methyl tetrahydroabietate, including the development of new cancer treatments and the study of its anti-inflammatory and antioxidant properties.
合成法
Methyl tetrahydroabietate can be synthesized using different methods, including the reduction of abietic acid and the hydrogenation of dehydroabietic acid. The reduction of abietic acid involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The hydrogenation of dehydroabietic acid involves the use of a catalyst such as platinum or palladium. Both methods have been used successfully in the synthesis of methyl tetrahydroabietate.
科学的研究の応用
Methyl tetrahydroabietate has been studied for its potential use in scientific research. One of the main research applications is in the field of cancer research. Studies have shown that methyl tetrahydroabietate has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases and as an antioxidant.
特性
CAS番号 |
19941-28-7 |
|---|---|
製品名 |
Methyl tetrahydroabietate |
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC名 |
methyl (1R,4aR,4bS,7R,8aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H36O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h14-18H,6-13H2,1-5H3/t15-,16+,17+,18-,20-,21-/m1/s1 |
InChIキー |
FJHHBOWEISXQJX-ORAJIYJMSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OC)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
正規SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C(=O)OC)C |
その他のCAS番号 |
19941-28-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
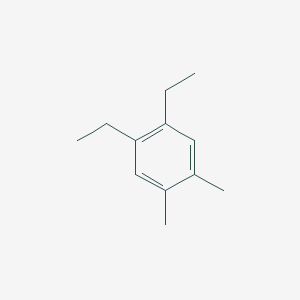
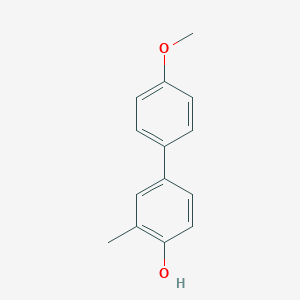
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
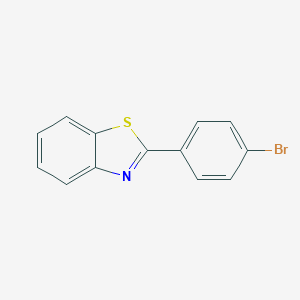

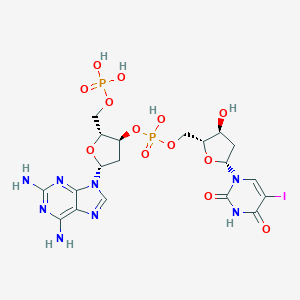

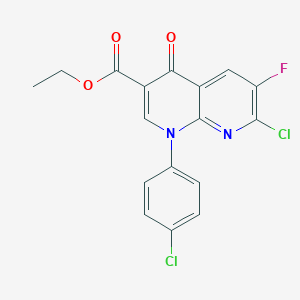
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
